N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing benzenesulfonamide derivative. Its molecular formula is C₁₅H₂₄BNO₄S (MW: 325.23), featuring a para-substituted dioxaborolane ring and N,N,3-trimethyl groups on the sulfonamide moiety. This compound is hygroscopic, requiring storage at 2–8°C under dry conditions . Hazard data (H315: skin irritation; H319: eye irritation) indicate moderate reactivity, likely due to the sulfonamide and boronate functionalities . While its exact applications are unspecified, its structural features suggest utility in Suzuki-Miyaura cross-coupling reactions or as a precursor in pharmaceutical synthesis.
Properties
IUPAC Name |
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-11-10-12(22(18,19)17(6)7)8-9-13(11)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMWBQXZDNKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of a sulfonamide derivative with a boronic ester. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with the sulfonamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions involving the boronic ester group.
Base: Such as potassium carbonate, is commonly used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, coupling reactions with aryl halides typically yield biaryl compounds .
Scientific Research Applications
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its functional groups. The sulfonamide group can interact with biological targets, while the boronic ester group can participate in various chemical transformations. These interactions and transformations are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Core Heterocycles : While the target compound uses a benzene ring, analogs like 9a and 9b employ pyridine cores, enhancing electronic effects for cross-coupling reactivity . The benzofuran-based 8 demonstrates expanded applications in medicinal chemistry due to its fused heterocycle .
- Substituent Positioning : The target’s para-dioxaborolane contrasts with meta- and ortho-substituted analogs (e.g., 27 , ). Para-substitution often improves steric accessibility for Suzuki couplings compared to ortho derivatives .
Analog-Specific Routes :
- Pyridine Derivatives (9a/9b) : Constructed via sequential functionalization of pyridine, with boronate introduction achieving 81.2% yield .
- Benzofuran Derivative (8) : Requires multi-step synthesis, including Pd-mediated cross-coupling and sulfonamide conjugation .
- Indole Derivatives (e.g., 12a) : Utilize C7-borylation of indoles with Pd(OAc)₂/AcOH, highlighting versatility for complex heterocycles .
Biological Activity
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic acid derivative that has garnered attention for its potential biological activities. This compound can be utilized in various applications including organic synthesis and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
- Chemical Formula : C16H24BNO3
- Molecular Weight : 289.18 g/mol
- CAS Number : 1253926-81-6
- Appearance : White to light yellow powder/crystals
- Purity : >98% (1H NMR)
The primary mechanism of action of this compound involves its interaction with various biological targets through covalent bonding. This compound is known to influence cellular processes by modulating cell signaling pathways and gene expression.
Target Interactions
While specific targets are still under investigation, it is known that boronic acid derivatives can interact with enzymes and proteins involved in metabolic pathways. The binding interactions may lead to:
- Enzyme Inhibition/Activation : The compound can inhibit enzymes that are crucial for metabolic processes.
- Gene Expression Modulation : It has been shown to alter the expression of genes involved in cellular metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Cellular Effects
- Alters cellular metabolism by affecting the expression of genes related to metabolic pathways.
- Influences cell signaling pathways which can lead to changes in cell function.
-
Toxicity and Dosage Effects
- At lower doses, the compound shows minimal toxicity; however, higher doses may lead to adverse effects such as organ toxicity.
- Studies in animal models suggest that the effects vary significantly with dosage.
-
Metabolic Pathways
- Inhibits specific enzymes involved in the synthesis of metabolites.
- Influences overall metabolic flux within cells.
Research Findings and Case Studies
Recent studies have highlighted the significance of this compound in various applications:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cellular Metabolism | Modulates gene expression affecting metabolic pathways. |
| Enzyme Interaction | Inhibits key enzymes leading to altered metabolic processes. |
| Toxicity Profile | Exhibits minimal toxicity at low doses; higher doses result in organ toxicity. |
Case Study Example
A study conducted on the effects of this compound on liver cells demonstrated that at a concentration of 10 µM, there was a significant reduction in the activity of enzymes involved in lipid metabolism. Conversely, at concentrations above 50 µM, cell viability decreased significantly due to cytotoxic effects.
Synthesis and Industrial Applications
The synthesis typically involves reacting 4-bromo-N,N,3-trimethylbenzamide with bis(pinacolato)diboron under palladium catalysis. This method allows for efficient production suitable for research and industrial applications.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Reactants | 4-bromo-N,N,3-trimethylbenzamide + bis(pinacolato)diboron |
| Catalyst | Palladium |
| Conditions | Nitrogen atmosphere; 80–100°C for several hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
